Z-ASP(OTBU)-ONP

Übersicht

Beschreibung

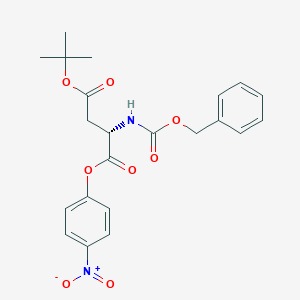

Z-ASP(OTBU)-ONP, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butyl ester group, which provides steric protection during chemical reactions.

Wissenschaftliche Forschungsanwendungen

Z-ASP(OTBU)-ONP has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Facilitates the study of protein structure and function through peptide synthesis.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-ASP(OTBU)-ONP typically involves the protection of the carboxyl and amino groups of aspartic acid. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The carboxyl group is then protected with a tert-butyl ester. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Z-ASP(OTBU)-ONP undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl ester group can be substituted under acidic conditions to yield the free carboxylic acid.

Hydrolysis: The ester group can be hydrolyzed to produce aspartic acid derivatives.

Coupling Reactions: It is commonly used in peptide coupling reactions, facilitated by reagents like DCC and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.

N-Hydroxysuccinimide (NHS): Enhances the efficiency of coupling reactions.

Acidic Conditions: For the removal of the tert-butyl ester group.

Major Products

The major products formed from these reactions include various peptide derivatives and aspartic acid derivatives, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of Z-ASP(OTBU)-ONP primarily involves its role as a protecting group in peptide synthesis. The tert-butyl ester group protects the carboxyl group from unwanted reactions, while the Cbz group protects the amino group. This allows for selective reactions to occur at other functional groups. The compound is eventually deprotected under specific conditions to yield the desired peptide or organic molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Asp(OtBu)-OH: Another aspartic acid derivative used in peptide synthesis.

Boc-Asp(OtBu)-OH: Similar in structure but uses a Boc protecting group instead of Cbz.

Z-Asp(OtBu)-OSu: Contains a succinimide ester group, used for more efficient coupling reactions.

Uniqueness

Z-ASP(OTBU)-ONP is unique due to its combination of Cbz and tert-butyl ester protecting groups, which provide both stability and reactivity. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.

Biologische Aktivität

Z-ASP(OTBU)-ONP, also known as Z-aspartic acid 4-tert-butyl ester p-nitrophenyl ester, is a synthetic compound that plays a significant role in peptide synthesis and proteomics research. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₆H₁₉N₃O₅

- Molecular Weight : 323.34 g/mol

- CAS Number : 17543-17-8

The compound contains a tert-butyl protecting group on the aspartic acid side chain and a p-nitrophenyl moiety, which enhances its reactivity in various biological applications. This unique structure allows for selective reactions crucial in complex peptide synthesis.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of angiotensin-converting enzymes (ACE), which are pivotal in regulating blood pressure and fluid balance. The compound's ability to inhibit ACE has been linked to its potential therapeutic applications in treating hypertension and related cardiovascular diseases. Studies have shown that modifications to the p-nitrophenyl group can significantly affect binding affinity and specificity towards target enzymes, enhancing its efficacy as an ACE inhibitor .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Urea derivatives synthesized from this compound have demonstrated significant antibacterial effects against various strains, including:

- Bacillus cereus

- Staphylococcus aureus

- Streptococcus haemolyticus

These findings suggest that this compound derivatives could be developed into antimicrobial agents.

Applications in Research

This compound is widely used in proteomics for synthesizing biologically active peptides. Its derivatives have shown potential in various biological pathways, particularly those involving enzyme activities. The compound's utility extends to drug development, where it facilitates precise modifications of peptides, making it valuable for therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and unique properties:

| Compound Name | Structure/Features | Unique Properties |

|---|---|---|

| Z-Asp(OH) | Aspartic acid without protecting groups | Directly involved in biological processes |

| Boc-Asp(OtBu)-ONP | Uses Boc protecting group | Different reactivity profile due to Boc group |

| Z-Glu(OtBu)-ONP | Similar structure but with glutamic acid | Potentially different biological activities |

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated the effectiveness of this compound in synthesizing peptides with specific biological activities. The research focused on optimizing conditions for solid-phase peptide synthesis using this compound, leading to high yields and purity of the final products .

- Nanostructure Formation : Another investigation explored the catalytic properties of peptides synthesized from this compound derivatives. The study revealed that these peptides could self-assemble into nanostructures that enhanced enzymatic efficiency, showcasing their potential in biocatalysis .

- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy of urea derivatives derived from this compound against clinically relevant bacterial strains. Results indicated significant inhibition zones, suggesting the potential for developing new antimicrobial therapies based on this compound.

Eigenschaften

IUPAC Name |

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAURUWJRWPNSJD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576752 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17543-17-8 | |

| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.